

### Clemaphenol A CAS number 362606-60-8

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Compound of Interest		
Compound Name:	Clemaphenol A	
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### **Clemaphenol A: A Technical Guide**

CAS Number: 362606-60-8

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Clemaphenol A is a naturally occurring lignan isolated from the flowers of Fritillaria pallidiflora and has also been identified in Melia azedarach.[1] As a member of the lignan class of phenylpropanoid derivatives, it is of interest to the scientific community for its potential biological activities, which are characteristic of this group of compounds, including anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a summary of the available information on Clemaphenol A, including its physicochemical properties and general methodologies for its study. It is important to note that while the structure and origin of Clemaphenol A are documented, detailed experimental studies on its specific biological activities and mechanisms of action are not extensively available in the public domain. This guide therefore also includes generalized protocols and illustrative pathways relevant to the study of natural product lignans.

### **Physicochemical Properties**

A summary of the key physicochemical properties of **Clemaphenol A** is presented in Table 1. This data is compiled from various commercial suppliers and chemical databases.



Property	Value	Source(s)
CAS Number	362606-60-8	[1][2][3]
Molecular Formula	C20H22O6	[1]
Molecular Weight	358.39 g/mol	[1]
IUPAC Name	5,5'-((1R,3aS,4R,6aS)- tetrahydro-1H,3H-furo[3,4- c]furan-1,4-diyl)bis(2- methoxyphenol)	[2]
InChI Key	VRHZMFGDDGFRLP- NSMLZSOPSA-N	[2]
Appearance	White to off-white solid	[1]
Natural Source(s)	Fritillaria pallidiflora (flower), Melia azedarach	[1]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1][3]

### **Spectroscopic Data**

Detailed spectroscopic data for **Clemaphenol A**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, would be found in the primary literature describing its isolation and structure elucidation. While some commercial sources indicate that the NMR data is consistent with the proposed structure, the full spectral data is not readily available in the public domain. A generalized summary of expected spectral features for a lignan of this type is provided in Table 2.



Spectroscopy	Expected Features
<sup>1</sup> H NMR	Signals corresponding to aromatic protons, methoxy group protons, and protons of the furofuran ring system.
<sup>13</sup> C NMR	Resonances for aromatic carbons, methoxy carbons, and carbons of the furofuran core.
Mass Spectrometry	A molecular ion peak consistent with the molecular formula C <sub>20</sub> H <sub>22</sub> O <sub>6</sub> , along with characteristic fragmentation patterns.
Infrared (IR)	Absorption bands indicating the presence of hydroxyl (-OH) groups, aromatic C-H bonds, and C-O ether linkages.

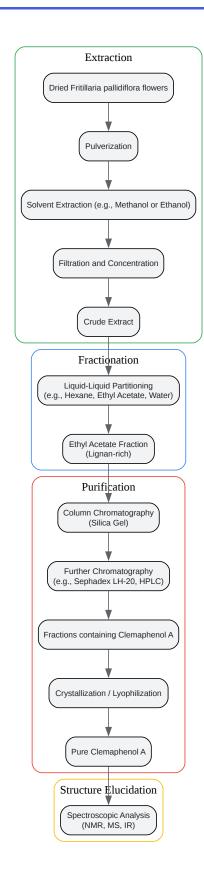
### **Experimental Protocols**

Detailed experimental protocols for the synthesis or specific biological assays of **Clemaphenol A** are not currently available in peer-reviewed literature. However, this section provides generalized methodologies that are standard in the field of natural product chemistry and pharmacology for the isolation, characterization, and biological evaluation of lignans like **Clemaphenol A**.

### General Protocol for Isolation from Fritillaria pallidiflora

The following is a representative workflow for the isolation of lignans from a plant source.





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Caption: Generalized workflow for the isolation and purification of **Clemaphenol A**.



## In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and allowed to adhere overnight.
- Compound Treatment: The cells are pre-treated with various concentrations of Clemaphenol
  A (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
- Stimulation: Cells are then stimulated with LPS (1  $\mu$ g/mL) for 24 hours to induce an inflammatory response.
- Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
- Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of NO production) is determined.

## In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a standard method for evaluating the antioxidant capacity of a compound.

- Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Assay Procedure: Different concentrations of Clemaphenol A are added to the DPPH solution in a 96-well plate.



- Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
- Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
- Data Analysis: The percentage of radical scavenging activity is calculated. The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

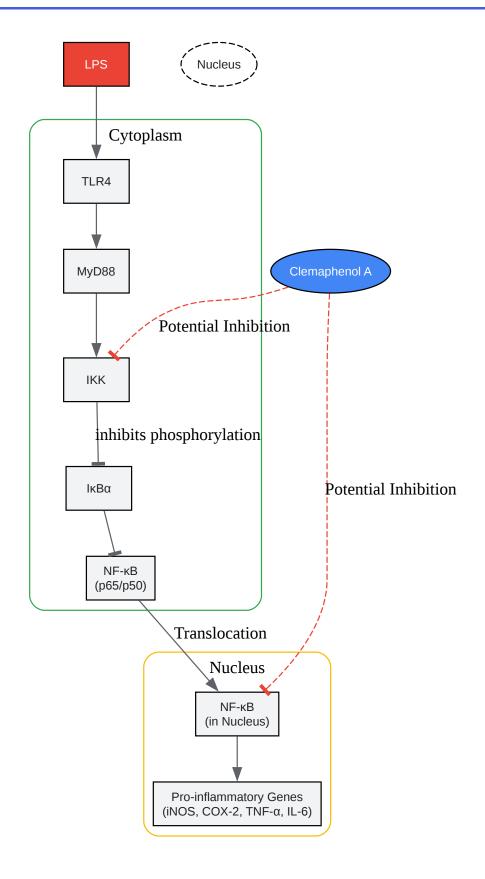
# Potential Biological Activities and Signaling Pathways

While specific studies on **Clemaphenol A** are lacking, as a lignan, it is plausible that it may exhibit biological activities common to this class of compounds. The following sections describe potential activities and associated signaling pathways that could be investigated for **Clemaphenol A**.

### **Anti-inflammatory Activity**

Lignans are known to possess anti-inflammatory properties. A potential mechanism for this activity is the inhibition of the NF-kB signaling pathway.





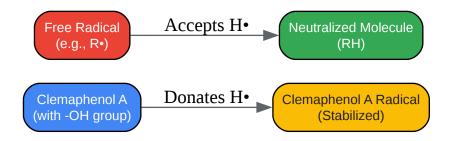
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Caption: Potential inhibition of the NF-kB signaling pathway by Clemaphenol A.



### **Antioxidant Activity**

The phenolic hydroxyl groups in the structure of **Clemaphenol A** suggest that it may act as an antioxidant by donating a hydrogen atom to neutralize free radicals.



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Caption: Proposed mechanism of free radical scavenging by Clemaphenol A.

### **Conclusion and Future Directions**

**Clemaphenol A** is a structurally characterized lignan with potential for various biological activities. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties and mechanisms of action. Future research should focus on:

- Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing.
- Comprehensive Biological Screening: Evaluation of its anti-inflammatory, antioxidant, cytotoxic, and other biological activities using a panel of in vitro and in vivo models.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Clemaphenol A.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for its biological activity.

The information provided in this guide serves as a foundation for researchers interested in exploring the therapeutic potential of **Clemaphenol A**. Further investigation is warranted to fully understand its pharmacological profile and potential applications in drug discovery and development.



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### References

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